molecular formula C22H17FN4O2S3 B1672697 IWP-3 CAS No. 687561-60-0

IWP-3

Cat. No.: B1672697
CAS No.: 687561-60-0
M. Wt: 484.6 g/mol
InChI Key: XVMHQSDMKWQNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhibitor of WNT Production-3 (IWP-3) is a small molecule inhibitor of WNT signaling. WNT proteins are small secreted proteins that play crucial roles in embryonic development, tissue homeostasis, and tumorigenesis. This compound inactivates Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating WNT proteins, which is essential for their signaling ability and secretion .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: IWP-3 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization to introduce the fluorophenyl and benzothiazolyl groups. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and reagents like palladium catalysts for coupling reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: IWP-3 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and benzothiazolyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, organic solvents like DMF and DMSO, and bases such as potassium carbonate. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s biological activity .

Scientific Research Applications

Key Applications

1. Cardiomyocyte Differentiation

  • Overview : IWP-3 has been shown to promote the differentiation of cardiomyocytes from human embryonic stem cells. This application is particularly relevant in regenerative medicine for heart diseases.
  • Findings : Studies indicate that the inhibition of Wnt signaling by this compound facilitates the formation of cardiomyocytes from pluripotent stem cells, highlighting its potential use in cardiac tissue engineering .

2. Cancer Research

  • Overview : The Wnt/β-catenin pathway is frequently dysregulated in various cancers. This compound serves as a tool to study the effects of Wnt inhibition on tumor growth and progression.
  • Findings : Research has demonstrated that this compound can inhibit Wnt-dependent phosphorylation of key proteins involved in cancer cell proliferation, suggesting its utility in cancer therapeutics .

3. Developmental Biology

  • Overview : this compound is used to investigate the role of Wnt signaling in embryonic development and organogenesis.
  • Findings : The compound has been instrumental in elucidating the functions of Wnt signaling during early development stages and its impact on cell fate decisions .

Case Studies

Study Application Results
Chen et al. (2009)Disruption of Wnt signaling in tissue regenerationDemonstrated that this compound effectively inhibited Wnt pathway activation, leading to decreased β-catenin accumulation and altered cellular responses .
Okamoto et al. (2020)Cardiac function studiesShowed that this compound treatment enhanced cardiomyocyte differentiation from human stem cells, indicating potential therapeutic applications for heart repair .
Lee et al. (2016)Skeletal muscle differentiationIdentified small molecules including this compound that induce skeletal muscle differentiation via modulation of Wnt signaling pathways .

Comparison with Similar Compounds

IWP-3 is part of a class of compounds known as WNT signaling inhibitors. Similar compounds include IWP-2 and IWP-4, which also inhibit Porcupine but differ in their chemical structures. IWP-2 has a similar core structure but lacks the fluorophenyl group present in this compound. IWP-4, on the other hand, has an additional methoxy group compared to this compound .

The uniqueness of this compound lies in its specific inhibition of Porcupine with an IC50 value of 40 nM, making it a potent inhibitor of WNT signaling. This specificity and potency make this compound a valuable tool for studying the WNT signaling pathway and its role in various biological processes and diseases .

References

Biological Activity

IWP-3, a small molecule inhibitor of the Wnt signaling pathway, has garnered significant attention in biomedical research due to its potential applications in regenerative medicine and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

This compound functions primarily as a PORCN (palmitoyltransferase) inhibitor , which prevents the palmitoylation and subsequent secretion of Wnt proteins. By inhibiting Wnt signaling, this compound alters cellular processes such as proliferation, differentiation, and apoptosis. The compound exhibits an IC50 value of approximately 2241 nM , indicating its potency in modulating Wnt activity compared to other inhibitors like IWR-1 and XAV939 .

Cardiomyocyte Differentiation

One of the most notable biological activities of this compound is its role in promoting cardiomyocyte differentiation from pluripotent stem cells (PSCs). Research indicates that this compound significantly enhances the cardiogenic potential of human PSCs by inhibiting Wnt signaling pathways that typically suppress cardiac lineage commitment. In comparative studies, this compound demonstrated a cardiogenic efficacy that was at least 40 times greater than that of DKK1, a purified recombinant Wnt inhibitor .

Table: Comparison of Wnt Inhibitors in Cardiomyocyte Differentiation

CompoundIC50 (nM)Max EfficacyCardiogenic Effect
This compound2241HighSignificant
IWR-1<1000Very HighVery Significant
XAV939>2000ModerateModerate
DKK1-LowMinimal

Case Study 1: Induction of Cardiac Differentiation

In a controlled study involving human embryonic stem cells (hESCs), researchers treated cultures with varying concentrations of this compound. The results showed that treatment with this compound led to a marked increase in cardiac transcription factors such as MEF2C and NKX2.5 , along with structural genes like MYH6 and TNNT2 . This suggests that blocking Wnt signaling facilitates the transition from mesodermal progenitors to mature cardiomyocytes .

Case Study 2: Impact on Cancer Cell Lines

Another study explored the effects of this compound on cancer cell lines, particularly those associated with colorectal cancer. The inhibition of Wnt signaling by this compound resulted in reduced cell proliferation and increased apoptosis in these cancer cells. This finding supports the hypothesis that targeting Wnt pathways can be an effective strategy for cancer therapy .

Research Findings

Recent studies have further elucidated the role of this compound in various biological contexts:

  • Endogenous Wnt Activity Modulation : Research indicates that not only does exogenous inhibition promote differentiation, but also that endogenous Wnt activity must be modulated for effective cellular outcomes .
  • Comparative Efficacy : In comparative analyses with other small molecule inhibitors, this compound consistently showed significant effects on both cardiogenesis and tumor suppression, reinforcing its potential as a therapeutic agent .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMHQSDMKWQNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687561-60-0
Record name 687561-60-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IWP-3
Reactant of Route 2
Reactant of Route 2
IWP-3
Reactant of Route 3
Reactant of Route 3
IWP-3
Reactant of Route 4
Reactant of Route 4
IWP-3
Reactant of Route 5
Reactant of Route 5
IWP-3
Reactant of Route 6
Reactant of Route 6
IWP-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.